Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

Physicochemical Profiling ADME Prediction Fragment-Based Screening

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide (ChemDiv ID: Y041-9586; MF: C13H13N5O; MW: 255.28 g/mol) is a synthetic screening compound defined by a 1H-indazole-3-carboxamide core tethered via an ethyl linker to a 1H-imidazol-4-yl moiety. It is available through commercial screening libraries (e.g., ChemDiv, smolecule) as an achiral, fragment-like molecule (logP: 0.81; tPSA: 69.5 Ų) intended for early-stage drug discovery.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
Cat. No. B14938469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C13H13N5O/c19-13(15-6-5-9-7-14-8-16-9)12-10-3-1-2-4-11(10)17-18-12/h1-4,7-8H,5-6H2,(H,14,16)(H,15,19)(H,17,18)
InChIKeyNLXFRRXIXCOAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide: Structural Overview & Procurement Identification


N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide (ChemDiv ID: Y041-9586; MF: C13H13N5O; MW: 255.28 g/mol) is a synthetic screening compound defined by a 1H-indazole-3-carboxamide core tethered via an ethyl linker to a 1H-imidazol-4-yl moiety . It is available through commercial screening libraries (e.g., ChemDiv, smolecule) as an achiral, fragment-like molecule (logP: 0.81; tPSA: 69.5 Ų) intended for early-stage drug discovery . The compound has not been the subject of dedicated, published primary pharmacology studies; therefore, most evidence regarding its potential activity relies on inference from structurally related indazole-3-carboxamide analogs reported in patent and medicinal chemistry literature [1].

Why Generic Indazole-3-Carboxamide Substitution Risks Experimental Failure for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide


Within the indazole-3-carboxamide class, critical SAR studies demonstrate that seemingly minor structural changes can produce binary functional outcomes. For example, in the CRAC channel blocker series, the reverse amide isomer of indazole-3-carboxamide 12d is completely inactive at 100 µM, despite the parent compound exhibiting sub-µM activity [1]. Similarly, PAK1 inhibitory potency within the class varies by orders of magnitude depending on the nature and position of substituents on the indazole core [2]. The specific combination of an ethyl-imidazole side chain at the 3-carboxamide position in Y041-9586 creates a unique hydrogen-bonding and metal-coordination profile dictated by the imidazole tautomer, logP (~0.81), and polar surface area (69.5 Ų) , which cannot be replicated by analogs with indole, tetrahydroindazole, or alternative heterocyclic replacements. Generic substitution based solely on the indazole-3-carboxamide scaffold is therefore highly likely to yield divergent biological and physicochemical outcomes.

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: logP, logD, and logSw vs. Saturated Indazole Analog

Compared to its closest commercially listed analog, N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Hit2Lead SC-78606881), Y041-9586 exhibits a markedly higher predicted lipophilicity (logP: 0.81 vs. -0.07) and higher aqueous solubility (logSw: -1.92 vs. -2.44) . This difference arises from the fully aromatic indazole core in Y041-9586 versus the partially saturated tetrahydroindazole in the comparator, which alters both ring planarity and hydrogen-bond donor/acceptor counts (Hdon: 3 vs. 2; Hacc: 4 vs. 3) . The higher logP of Y041-9586 places it in a more desirable lipophilicity range for fragment-based lead discovery (Rule-of-Three compliant: MW <300, logP <3) [1].

Physicochemical Profiling ADME Prediction Fragment-Based Screening

3-Carboxamide Regiochemistry Requirement: A Critical Class-Level Differentiator for Biological Activity

Although not directly tested on Y041-9586, a definitive class-level SAR study on indazole-3-carboxamide CRAC channel blockers demonstrated that the 3-carboxamide regiochemistry is an absolute requirement for calcium influx inhibition: compound 12d (indazole-3-carboxamide) inhibited calcium influx with sub-µM IC50, whereas its reverse amide isomer 9c was completely inactive at concentrations up to 100 µM [1]. This establishes that any analog lacking the specific 3-carboxamide connectivity (e.g., indazole-1-carboxamide or indazole-5-carboxamide isomers) would be predicted to lose all CRAC-related activity. Y041-9586 possesses this critical 3-carboxamide regiochemistry .

CRAC Channel Blocker Regiochemistry Specificity Mast Cell Stabilization

Kinase Inhibition Potential: Indazole-3-Carboxamide Scaffold as a Privileged PAK1/GSK-3β Pharmacophore

The 1H-indazole-3-carboxamide scaffold has been independently validated as a privileged pharmacophore for kinase inhibition. In PAK1 inhibitor development, compound 30l (a substituted 1H-indazole-3-carboxamide) exhibited PAK1 IC50 = 9.8 nM with high selectivity over 29 kinases [1]. Separately, 1H-indazole-3-carboxamide derivatives have been crystallographically confirmed as ATP-competitive GSK-3β inhibitors with pIC50 values of 4.9–5.5 (corresponding to ~3–12 µM) for initial hits [2]. Y041-9586, as an unsubstituted 1H-indazole-3-carboxamide, represents the minimal core scaffold from which these optimized inhibitors were derived. Analogs lacking the indazole core (e.g., indole-based compounds) or bearing alternative heterocycles (benzimidazolone) show divergent kinase selectivity profiles [3]. No direct kinase inhibition data exists for Y041-9586 itself.

Kinase Inhibition PAK1 GSK-3β Fragment-Based Drug Discovery

Imidazole Side Chain Metal-Coordination and Hydrogen-Bonding Capacity vs. Non-Imidazole Analogs

The presence of the 1H-imidazol-4-yl side chain in Y041-9586 provides metal-ion coordination capability (via the imidazole N3 nitrogen) that is absent in close structural analogs such as N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide (WAY-643018) . The imidazole ring can coordinate transition metals including Zn²⁺ and Fe²⁺/Fe³⁺, a property critical for targeting metalloenzymes (e.g., HDACs, CYP450s, carbonic anhydrases) [1]. Additionally, the imidazole NH functions as a hydrogen-bond donor, contributing to Y041-9586's higher Hdon count (3) compared to the N-methylated tetrahydroindazole analog (Hdon: 2) . This additional H-bond donor capacity may enhance binding to kinase hinge regions or other recognition motifs.

Metal Chelation Hydrogen Bonding Pharmacophore Diversity

Recommended Application Scenarios for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide Based on Quantified Evidence


Fragment-Based Screening for Kinase Inhibitor Discovery (PAK1 and GSK-3β)

Y041-9586 is best deployed as a fragment-like starting point (MW: 255; logP: 0.81; Rule-of-Three compliant) for kinase inhibitor discovery programs, particularly those targeting PAK1 and GSK-3β. The 1H-indazole-3-carboxamide core has independent crystallographic validation as a GSK-3β-binding scaffold [1], and optimized derivatives achieve PAK1 IC50 values of 9.8 nM [2]. The compound's low molecular weight (255 Da) and moderate lipophilicity (logP 0.81) provide ample vectors for structure-guided optimization . Researchers should prioritize Y041-9586 over tetrahydroindazole analogs (logP -0.07) when target engagement requires sufficient membrane permeability.

Metalloenzyme Inhibitor Screening (HDAC, CYP450, Carbonic Anhydrase)

The imidazole side chain of Y041-9586 provides a metal-chelating moiety capable of coordinating Zn²⁺, Fe²⁺/Fe³⁺, and other biologically relevant transition metals [1]. This feature is absent in indole-based analogs (e.g., WAY-643018) and makes Y041-9586 the preferred choice for screening campaigns targeting metalloenzymes. The three hydrogen-bond donors (vs. two in the N-methyl tetrahydroindazole analog SC-78606881) may further enhance interactions within enzyme active sites [2].

CRAC Channel and Mast Cell Stabilization Phenotypic Screening

Although direct CRAC channel data are not available for Y041-9586, the indazole-3-carboxamide family has produced sub-µM CRAC channel blockers, and the 3-carboxamide regiochemistry present in Y041-9586 has been shown to be an absolute requirement for calcium influx inhibition [1]. Researchers initiating mast cell stabilization or calcium signaling phenotypic screens should select Y041-9586 over indazole-1-carboxamide or indazole-5-carboxamide isomers, which are predicted to be inactive based on class-level SAR [2].

Wnt/β-Catenin Pathway Inhibitor Hit Identification

Patents assigned to BioSplice Therapeutics describe indazole-3-carboxamide compounds as Wnt/β-catenin signaling pathway inhibitors with potential applications in cancer, fibrosis, and osteoarthritis [1]. Y041-9586, as an unsubstituted 1H-indazole-3-carboxamide, provides a structurally minimal entry point for Wnt pathway screening libraries. Its physicochemical profile (logP 0.81; tPSA 69.5 Ų) is consistent with drug-like space, allowing hit expansion without violating lead-likeness criteria [2].

Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.